molecular formula C20H22N2O7 B13778918 2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium CAS No. 68399-86-0

2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium

Cat. No.: B13778918
CAS No.: 68399-86-0
M. Wt: 402.4 g/mol
InChI Key: JEYUKMKTQIFKDO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium is a complex organic compound that combines the properties of both 2-hydroxy-2-oxoacetate and 4-(2,4,5-triethoxyphenyl)benzenediazonium. The compound is notable for its unique structure, which includes both a diazonium group and an oxoacetate group. This combination allows the compound to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-2-oxoacetate, which can be synthesized from oxalic acid by the loss of a single proton . The 4-(2,4,5-triethoxyphenyl)benzenediazonium component is usually prepared through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the careful handling of reagents and intermediates, as well as the use of advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxoacetate group may yield carboxylates, while reduction of the diazonium group may yield amines .

Scientific Research Applications

2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The oxoacetate group can participate in redox reactions, influencing cellular processes and metabolic pathways .

Properties

CAS No.

68399-86-0

Molecular Formula

C20H22N2O7

Molecular Weight

402.4 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium

InChI

InChI=1S/C18H21N2O3.C2H2O4/c1-4-21-16-12-18(23-6-3)17(22-5-2)11-15(16)13-7-9-14(20-19)10-8-13;3-1(4)2(5)6/h7-12H,4-6H2,1-3H3;(H,3,4)(H,5,6)/q+1;/p-1

InChI Key

JEYUKMKTQIFKDO-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C(C=C1C2=CC=C(C=C2)[N+]#N)OCC)OCC.C(=O)(C(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.